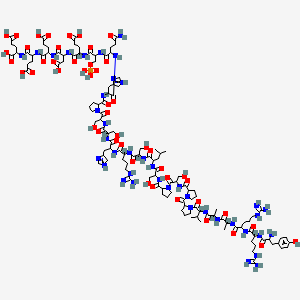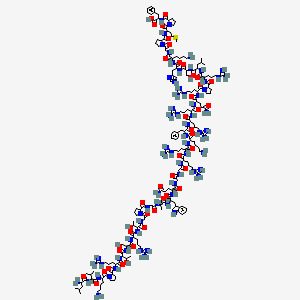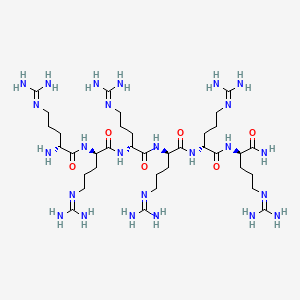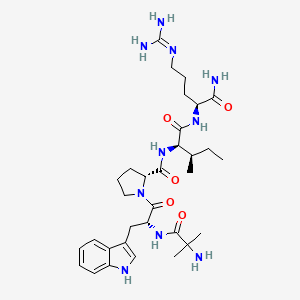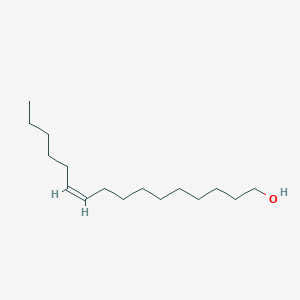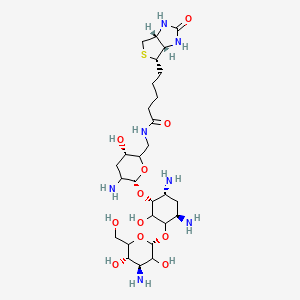
Biotinyl Tobramycin Amide
Vue d'ensemble
Description
Biotinyl Tobramycin Amide is a biochemical compound with the molecular formula C28H51N7O11S and a molecular weight of 693.81 . It is primarily used for research purposes .
Physical And Chemical Properties Analysis
Biotinyl Tobramycin Amide is a solid substance . It is soluble in water and DMSO . It has a melting point of >250° C (dec.) and a predicted boiling point of 1069.2° C at 760 mmHg . Its predicted density is 1.5 g/cm3 and its refractive index is n20D 1.66 .Applications De Recherche Scientifique
Immunocytochemistry
Biotinyl Tobramycin Amide can be used in immunocytochemistry to localize antigens in cells and tissues. The biotinylation of antibodies, utilizing the high-affinity complex between avidin and biotin, is particularly useful where signal amplification is required. This method results in stable conjugates that retain full immunologic activity .
Affinity Chromatography
In affinity chromatography , Biotinyl Tobramycin Amide can serve as a ligand to purify proteins, especially enzymes or other biotin-binding proteins. The strong interaction between biotin and avidin or streptavidin is exploited to isolate specific proteins from complex mixtures .
Drug Delivery Systems
The compound’s ability to form stable amide bonds with primary amines can be harnessed in creating targeted drug delivery systems . Conjugating pharmaceutical agents with Biotinyl Tobramycin Amide could potentially improve the delivery and efficacy of drugs .
Diagnostic Imaging
Biotinyl Tobramycin Amide can be linked to imaging agents to enhance diagnostic imaging techniques. Its strong affinity for avidin and streptavidin allows for the development of contrast agents that are resistant to biotinidase, potentially improving imaging clarity and stability .
Therapeutic Agents
The resistance of triazole-linked biotinylated compounds to biotinidase makes Biotinyl Tobramycin Amide a candidate for developing therapeutic agents . This resistance could be beneficial in therapies where the stability of the biotinylated compound is crucial .
Biochemical Assays
In various biochemical assays , such as enzyme-linked immunosorbent assays (ELISAs), Biotinyl Tobramycin Amide can be used to enhance the detection and quantification of biomolecules. The biotin-avidin interaction significantly increases the sensitivity of these assays .
Safety and Hazards
Mécanisme D'action
Target of Action
Biotinyl Tobramycin Amide is a compound that combines the properties of biotin and tobramycin. Tobramycin, an aminoglycoside antibiotic, primarily targets Gram-negative bacteria . It disrupts protein translation by binding to the 30S ribosomal subunit . Biotin, on the other hand, is a coenzyme involved in various metabolic processes . When biotin is conjugated to antibodies, it forms a high-affinity complex with avidin, a protein found in many biological systems .
Mode of Action
The mode of action of Biotinyl Tobramycin Amide involves the interactions of both biotin and tobramycin with their respective targets. Tobramycin interacts with the 30S ribosomal subunit, disrupting protein synthesis and leading to cell death . Biotin, when conjugated to antibodies, binds to avidin with high affinity . This interaction is used in various immunochemical assays, especially where signal amplification is required .
Biochemical Pathways
Tobramycin affects the protein synthesis pathway in bacteria, leading to their death . Biotin, as a coenzyme, participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . The biotin synthetic pathway is divided into early and late segments, with pimelate, a 7-carbon α,ω-dicarboxylic acid, being a key precursor .
Pharmacokinetics
Tobramycin is known to be freely soluble in water , which could potentially influence its absorption and distribution. Biotin, being a coenzyme, is likely to be metabolized in the body’s usual metabolic pathways .
Result of Action
The result of Biotinyl Tobramycin Amide’s action is the disruption of protein synthesis in bacteria, leading to their death . The biotin component, when bound to avidin, can be used in various immunochemical assays .
Action Environment
Environmental conditions can affect the efficacy of aminoglycosides like tobramycin . For instance, bacterial respiration has been reported to result in changes to aminoglycoside susceptibility and uptake . The chemical synthesis of biotin is linked with a high environmental burden, and efforts have been made to develop biotin-overproducing microbes .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42)/t10-,11-,12?,13+,14+,15?,16?,17+,19+,20+,21-,22?,23?,24-,25?,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMIHSPKPKIPBY-CRVMCYKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51N7O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747153 | |
| Record name | (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide | |
CAS RN |
419573-18-5 | |
| Record name | (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)

